molecular formula C11H13N3 B1274547 2-Pyrrolidin-2-yl-1H-benzoimidazole CAS No. 638141-64-7

2-Pyrrolidin-2-yl-1H-benzoimidazole

Cat. No. B1274547
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-1H-benzoimidazole is a compound with the molecular formula C11H13N3 . It is a derivative of benzimidazole, a class of compounds that have been identified as potent and selective inhibitors .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine and amino acids via the Phillips reaction . The synthesized compound is then purified by recrystallization using ethanol .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-2-yl-1H-benzoimidazole has been investigated using DFT and MP2 theoretical methods . These studies provide insights into the intramolecular dynamics of the compound .


Physical And Chemical Properties Analysis

2-Pyrrolidin-2-yl-1H-benzoimidazole has a molecular weight of 187.24 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 207 .

Safety And Hazards

The safety data sheet for 2-Pyrrolidin-2-yl-1H-benzoimidazole indicates that it is intended for research and development use only . It should be used under the supervision of a technically qualified individual .

Future Directions

Benzimidazole derivatives, including 2-Pyrrolidin-2-yl-1H-benzoimidazole, have shown promising therapeutic potential . Future research may focus on further exploring the benzimidazole scaffold to develop new anti-inflammatory drugs . Additionally, the pyrrolidine ring, a key feature of 2-Pyrrolidin-2-yl-1H-benzoimidazole, is a versatile scaffold for novel biologically active compounds , suggesting potential future directions in drug discovery.

properties

IUPAC Name

2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389802
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-2-yl-1H-benzoimidazole

CAS RN

638141-64-7
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Pichota, J Duraiswamy, Z Yin, TH Keller… - Bioorganic & medicinal …, 2008 - Elsevier
… (S)-2-Pyrrolidin-2-yl-1H-benzoimidazole (5) 11 was prepared from N-Boc-proline (Boc-3) by coupling with 2-amino aniline and followed by imidazole formation in presence of acetic …
Number of citations: 56 www.sciencedirect.com
R Chintakunta, G Meka - Future Journal of Pharmaceutical Sciences, 2020 - Springer
Background The o-phenylenediamine is a versatile starting material for several compounds. Synthesized o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-…
Number of citations: 10 link.springer.com
E Lacoste, Y Landais, K Schenk, JB Verlhac… - Tetrahedron letters, 2004 - Elsevier
A new chiral benzoimidazole–pyrrolidine ligand (BIP) was shown to catalyze an aldol process in the presence of an equimolar amount of a Brönsted acid, leading to the aldol adduct in …
Number of citations: 85 www.sciencedirect.com

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